2-(Dimethylamino)-6-methylpyridin-3-ol
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Overview
Description
2-(Dimethylamino)-6-methylpyridin-3-ol is an organic compound that belongs to the class of pyridines It features a dimethylamino group attached to the second carbon, a methyl group on the sixth carbon, and a hydroxyl group on the third carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-6-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methylpyridine with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through extraction and purification processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods often focus on minimizing waste and maximizing the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-6-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler pyridine derivative.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Dimethylamino)-6-methylpyridin-3-one.
Reduction: Formation of 2-(Dimethylamino)-6-methylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(Dimethylamino)-6-methylpyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-6-methylpyridin-3-ol involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)pyridine: Similar structure but lacks the methyl and hydroxyl groups.
2-(Dimethylamino)ethanol: Contains a dimethylamino group and a hydroxyl group but lacks the pyridine ring.
6-Methylpyridin-3-ol: Similar structure but lacks the dimethylamino group.
Uniqueness
2-(Dimethylamino)-6-methylpyridin-3-ol is unique due to the presence of both the dimethylamino and hydroxyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(dimethylamino)-6-methylpyridin-3-ol |
InChI |
InChI=1S/C8H12N2O/c1-6-4-5-7(11)8(9-6)10(2)3/h4-5,11H,1-3H3 |
InChI Key |
WYUXTXCSTRFFQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)O)N(C)C |
Origin of Product |
United States |
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